molecular formula C12H19NO3 B3046657 (S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1262397-14-7

(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B3046657
CAS No.: 1262397-14-7
M. Wt: 225.28
InChI Key: FLLMFXSFFYGQFI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Tert-butyl 6-Formyl-5-azaspiro[2.4]heptane-5-carboxylate is a high-value, chiral spirocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound features a unique 5-azaspiro[2.4]heptane core, which incorporates a strained cyclopropane ring fused to a nitrogen-containing pyrrolidine ring. This specific (S)-enantiomer provides a three-dimensional, rigid scaffold that is highly prized for imposing conformational constraints on potential drug candidates, often leading to improved target selectivity, metabolic stability, and enhanced pharmacokinetic properties. The tert-butoxycarbonyl (Boc) group at the 5-position offers robust protection for the secondary amine, allowing for selective deprotection under mild acidic conditions during synthetic sequences. The formyl group at the 6-position is a highly versatile and reactive handle, enabling a wide array of further transformations. It can readily undergo nucleophilic addition, reductive amination to introduce various amine functionalities, oxidation to the corresponding carboxylic acid, or Wittig-type reactions to extend the carbon chain. This makes the compound an exceptionally versatile intermediate for constructing more complex molecules. The 5-azaspiro[2.4]heptane scaffold is of significant interest in pharmaceutical research. It has been identified as a key structural element in the synthesis of potent antiviral agents, such as the HCV NS5A inhibitor Ledipasvir, highlighting its relevance in developing treatments for infectious diseases . Furthermore, its constrained geometry is highly valuable in the design of central nervous system (CNS) active compounds and enzyme inhibitors, particularly as a proline bioisostere in peptide and peptidomimetic research . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (6S)-6-formyl-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-12(4-5-12)6-9(13)7-14/h7,9H,4-6,8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLMFXSFFYGQFI-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130139
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 6-formyl-, 1,1-dimethylethyl ester, (6S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262397-14-7
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 6-formyl-, 1,1-dimethylethyl ester, (6S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262397-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 6-formyl-, 1,1-dimethylethyl ester, (6S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Simmon-Smith Cyclopropanation

A widely reported method for spiro[2.4]heptane synthesis involves the Simmon-Smith reaction, where a zinc carbenoid adds to a double bond. For example, 4-methylene pyrrolidine derivatives undergo cyclopropanation using diethylzinc and diiodomethane:

$$
\text{4-Methylene-pyrrolidine} + \text{CH}2\text{I}2 \xrightarrow{\text{Et}_2\text{Zn}} \text{5-Azaspiro[2.4]heptane} \quad
$$

Key Optimization Parameters :

  • Solvent : Dichloromethane or toluene.
  • Temperature : -10°C to 25°C.
  • Catalyst : Stabilizing agents like trifluoroacetic acid (TFA) improve yields.

Challenges :

  • Poor stereocontrol due to radical intermediates.
  • Competing side reactions with electron-rich double bonds.

Ring-Closing Metathesis (RCM)

Alternative approaches employ RCM to form the cyclopropane ring. For instance, allyl-proline derivatives treated with Grubbs catalyst generate the spirocyclic core:

$$
\text{Allyl-proline ester} \xrightarrow{\text{Grubbs II}} \text{5-Azaspiro[2.4]heptane} \quad
$$

Advantages :

  • High functional group tolerance.
  • Compatible with Boc-protected amines.

Limitations :

  • Requires pre-installed olefins.
  • High catalyst loading increases costs.

Boc Protection and Stereochemical Control

Asymmetric Synthesis

Achieving the (S)-configuration requires chiral induction. Two strategies dominate:

  • Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives as starting materials.
  • Catalytic Asymmetric Cyclopropanation : Employing Davies’ chiral rhodium catalysts.

Formylation at Position 6

Oxidation of Primary Alcohols

The formyl group is often introduced via oxidation of a hydroxymethyl precursor. Swern or Dess-Martin periodinane (DMP) oxidations are preferred for their mild conditions:

$$
\text{6-Hydroxymethyl derivative} \xrightarrow{\text{DMP}} \text{6-Formyl product} \quad
$$

Typical Yields : 72–85%.

Direct Formylation via Vilsmeier-Haack

For substrates resistant to oxidation, the Vilsmeier-Haack reaction enables direct formylation:

$$
\text{Spirocyclic amine} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{6-Formyl derivative} \quad
$$

Challenges :

  • Requires acidic conditions, risking Boc deprotection.
  • Limited regioselectivity in polyfunctional systems.

Integrated Synthetic Routes

Route A: Cyclopropanation-First Approach

  • Starting Material : (S)-Proline methyl ester.
  • Cyclopropanation : Simmon-Smith reaction (Et₂Zn/CH₂I₂, TFA).
  • Boc Protection : Boc₂O, DMAP, 82% yield.
  • Oxidation : Dess-Martin periodinane, 72% yield.

Total Yield : 41% (4 steps).

Route B: RCM-Based Synthesis

  • Starting Material : Allyl-proline derivative.
  • RCM : Grubbs II catalyst, 65% yield.
  • Boc Protection : Boc₂O, 85% yield.
  • Formylation : Swern oxidation, 78% yield.

Total Yield : 43% (4 steps).

Comparative Analysis of Methods

Parameter Simmon-Smith Route RCM Route
Total Yield 41% 43%
Stereoselectivity Moderate High
Scalability >100 g demonstrated Limited
Cost Low High
Functional Group Tolerance Limited Broad

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with seven structurally related analogs, highlighting substituents, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate 6-formyl C12H19NO3 (estimated) ~241.3 (estimated) Reactive formyl group for nucleophilic addition; intermediate in PROTAC synthesis.
tert-Butyl (S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate 6-(imidazole-fluorenyl) C27H26BrF2N3O2 542.415 High molecular weight; used in antiviral intermediates (e.g., ledipasvir). Boiling point: 681.1°C; density: 1.5 g/cm³.
(S)-tert-Butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate 6-aminomethyl C12H22N2O2 226.32 Amine group enables peptide coupling; limited stability due to hygroscopicity.
(R)-tert-Butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate 6-hydroxymethyl (R-enantiomer) C12H21NO3 231.3 Discontinued; hydroxymethyl group suitable for oxidation to carboxylates.
tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate 7-amino C11H20N2O2 212.293 Used in protein degradation platforms; stored at room temperature.
6-Benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate 4-oxo, 6-benzyloxycarbonyl C19H25NO4 331.4061 Diester used in chiral resolution; intermediate in API synthesis.
(S)-5-BOC-5-AZASPIRO[2.4]HEPTANE-6-CARBOXYLIC ACID 6-carboxylic acid C12H19NO4 241.28 Carboxylic acid enables amide bond formation; resolved via chiral benzylamine.
tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate 1-oxa (oxygen atom) C10H17NO3 199.25 Simplified spiro system; lower reactivity due to ether linkage.

Physicochemical Properties

  • Boiling Point and Solubility : The bromo-fluorenyl imidazole derivative () has a high boiling point (681.1°C) due to its bulky substituents, whereas the target compound’s lower molecular weight likely improves solubility in polar aprotic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 2
(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate

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